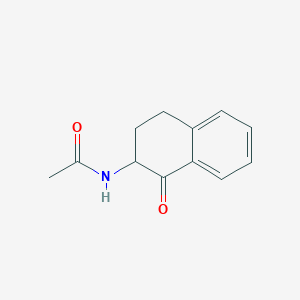
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide
概要
説明
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide is an organic compound with a complex structure that includes a tetralin ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide typically involves the acetylation of aminotetralin derivatives. One common method includes the reaction of 2-aminotetralin with acetic anhydride under controlled conditions to yield this compound. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetralin derivatives.
科学的研究の応用
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
類似化合物との比較
2-Aminotetralin: A precursor in the synthesis of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide.
2-Acetylaminonaphthalene: Shares structural similarities but differs in the ring system.
1-Acetylaminotetralin: Another acetylated derivative with a different substitution pattern.
Uniqueness: this compound is unique due to its specific acetylation at the 1-position of the tetralin ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-11-7-6-9-4-2-3-5-10(9)12(11)15/h2-5,11H,6-7H2,1H3,(H,13,14) |
InChIキー |
UYOZHOUPIHNUJN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCC2=CC=CC=C2C1=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














